(R)-4-(2-Thienylmethyl)oxazolidine-2,5-dione
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Overview
Description
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione typically involves the reaction of a thienylmethyl derivative with an oxazolidinedione precursor. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of catalysts or reagents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienylmethyl derivatives with different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thienylmethyl group or the oxazolidinedione ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thienylmethyl derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-4-(2-Thienylmethyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Thienylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
Other Oxazolidinediones: Compounds with similar structures but different substituents, which can provide insights into structure-activity relationships.
Uniqueness
®-4-(2-Thienylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the thienylmethyl group
Properties
Molecular Formula |
C8H7NO3S |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4R)-4-(thiophen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C8H7NO3S/c10-7-6(9-8(11)12-7)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,11)/t6-/m1/s1 |
InChI Key |
SJNWQYPHFPSUGV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H]2C(=O)OC(=O)N2 |
Canonical SMILES |
C1=CSC(=C1)CC2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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